molecular formula C12H14N2 B1266568 Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- CAS No. 23051-44-7

Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-

Cat. No. B1266568
CAS RN: 23051-44-7
M. Wt: 186.25 g/mol
InChI Key: QTUUBOZSGQFLRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, involves the reaction of N1,N2-diarylamidines with (2,3-diphenylcyclopropen-1-ylidene)propanedinitrile, leading to the formation of [2-arylamino-4(1H)-pyridinylidene]propanedinitriles. This process has been characterized by NMR spectra and NOE experiments, confirming the structures of the synthesized compounds (Gomaa & Döpp, 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-[3-(pyrrolidin-1-yl)cyclohex-2-en-1-ylidene]propanedinitrile, has been detailed, showing that the cyclohexene ring adopts a conformation between sofa and half-chair, and the substituted pyrrolidine ring assumes a conformation between envelope and half-chair. This detailed analysis helps in understanding the steric and electronic properties of the cyclohexene derivatives, which are crucial for their reactivity and physical properties (Selladurai et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving Propanedinitrile derivatives, such as the thermal isomerizations of cyclopropane to isotopically labeled trimethylene diradicals, 1-propylidenes, and propenes, have been explored. These studies indicate a complex mechanism involving both traditional reaction pathways and previously unobserved paths, providing a comprehensive understanding of the chemical behavior and properties of these compounds (Baldwin, Day & Singer, 2005).

Physical Properties Analysis

The physical properties of Propanedinitrile derivatives, such as (3-cyano-9-methyl-5-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridin-2-ylidene)propanedinitrile (CMOCPP), have been characterized using various analytical techniques. These include X-ray diffraction and transmission electron microscopy, which reveal the crystalline structure and particle size, as well as photoluminescence and absorption spectroscopy, which provide insights into the optical properties and potential applications of these compounds (Ibrahim, Farag & El-Gohary, 2015).

Scientific Research Applications

Fluorescence Studies

Propanedinitrile derivatives, specifically tricyanofuran derivatives containing a 2-vinylphenol fragment, exhibit significant solid-state fluorescence. These chromophores, when modified with an alkyl substituent in the benzene ring, show the most intense fluorescence, indicating their potential application in materials science and photophysical research (Belikov et al., 2019).

Chemical Synthesis and Structure Analysis

The compound has been used in the synthesis of various novel chemical structures. For instance, it has been involved in reactions to synthesize derivatives like [2-arylamino-4(1H-pyridinylidene]-propanedinitriles, which were characterized using NMR spectroscopy and NOE experiments (Gomaa & Döpp, 2003). Additionally, its derivatives have been analyzed for their geometry and bond-length alternation, contributing to the understanding of push-pull chromophores in nonlinear optical materials (Gainsford et al., 2007).

Luminescent Properties in Coordination Polymers

Compounds containing this propanedinitrile derivative have been synthesized and analyzed for their luminescent properties. This includes studies on coordination polymers with mercury(II) that showed unique structural and topological characteristics, as well as enhanced luminescent properties, which could be significant in the field of luminescent materials and coordination chemistry (Jin et al., 2013).

Novel Reaction Mechanisms and Synthesis

The compound has been involved in novel reaction mechanisms, such as the synthesis of furo-imidazo[3.3.3]propellanes from thiocarbonohydrazides. This indicates its potential in contributing to the development of new synthetic methodologies in organic chemistry (Hassan et al., 2015).

Ag(I) Supramolecular Complexes

The derivatives of this compound have been used in constructing diverse structural Ag(I) supramolecular complexes. These complexes displayed enhanced luminescent properties, suggesting applications in the design of new luminescent materials (Jin et al., 2013).

Safety And Hazards

This compound may cause an allergic skin reaction (H317). It is harmful if swallowed (R22) and may cause sensitization by skin contact (R43). Suitable protective clothing and gloves should be worn when handling this compound .

properties

IUPAC Name

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-4-10(11(7-13)8-14)6-12(2,3)5-9/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUUBOZSGQFLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073440
Record name Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-

CAS RN

23051-44-7
Record name 2-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile
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Record name Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-
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Record name Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-
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Record name (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile
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